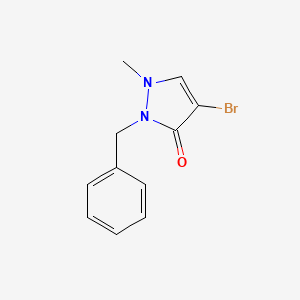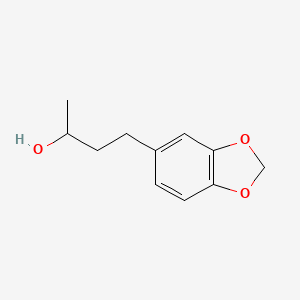
4-(2H-1,3-benzodioxol-5-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2H-1,3-benzodioxol-5-yl)butan-2-ol” is an organic compound with the empirical formula C11H14O3 and a molecular weight of 194.23 . It is used for non-medical purposes in industrial or scientific research, and not for clinical diagnosis and treatment of humans or animals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(O)CCc1ccc2OCOc2c1 . The InChI representation is 1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3 . Physical and Chemical Properties Analysis
“this compound” is a solid compound . As mentioned earlier, it has an empirical formula of C11H14O3 and a molecular weight of 194.23 .Applications De Recherche Scientifique
Biopolymer Modification and Environmental Applications
Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs) : Research indicates that microbial degradation plays a significant role in the environmental processing of PAHs, highlighting the importance of understanding microbial interactions with organic pollutants for effective environmental management and bioremediation strategies. PAH degradation pathways, influenced by microbial communities and environmental conditions, are critical for reducing the persistence of these contaminants in the environment (Haritash & Kaushik, 2009).
Xylan Derivatives for Biopolymer Applications : A review of the chemical modification of xylan into ethers and esters demonstrates the potential for creating new biopolymers with specific functional properties. These modifications can lead to applications in drug delivery and as flocculation aids, showcasing the versatility of xylan derivatives in both environmental and biomedical fields (Petzold-Welcke et al., 2014).
Chemical Synthesis and Material Science
Indole Synthesis Classification : A comprehensive review categorizes the methodologies for indole synthesis, a foundational structure in many pharmaceuticals and organic materials. This classification aids in understanding the synthetic routes and could potentially inform the synthesis of related compounds, including 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol (Taber & Tirunahari, 2011).
Benzodiazepine Synthesis Using o-Phenylenediamine : A review of synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine highlights recent advances in the synthesis of these important pharmaceutical scaffolds. These strategies provide insights into the construction of complex heterocyclic compounds, potentially relevant to derivatives of this compound (Teli et al., 2023).
Safety and Hazards
According to Sigma-Aldrich, “4-(2H-1,3-benzodioxol-5-yl)butan-2-ol” is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral . The hazard statements include H302 (Harmful if swallowed) and H312 (Harmful in contact with skin) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZXAIJPTHVTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
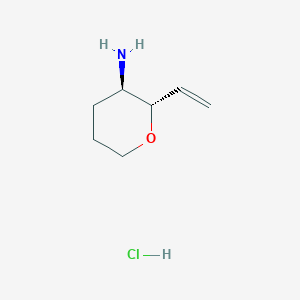
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)
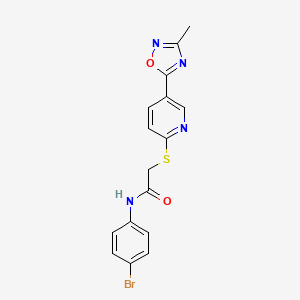

![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)
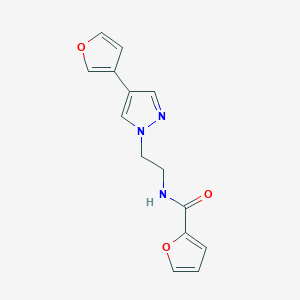
![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)
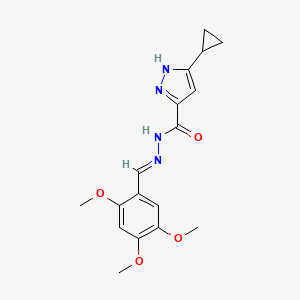
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)
![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)
